molecular formula C17H16ClN5O4S B3608579 ETHYL 5-[(2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)METHYL]FURAN-2-CARBOXYLATE

ETHYL 5-[(2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)METHYL]FURAN-2-CARBOXYLATE

Cat. No.: B3608579
M. Wt: 421.9 g/mol
InChI Key: DNXDXLQDIRSQEM-UHFFFAOYSA-N
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Description

ETHYL 5-[(2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)METHYL]FURAN-2-CARBOXYLATE is a complex organic compound that features a furan ring, a tetrazole ring, and a chlorophenyl group

Properties

IUPAC Name

ethyl 5-[[[2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylacetyl]amino]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O4S/c1-2-26-16(25)14-8-7-13(27-14)9-19-15(24)10-28-17-20-21-22-23(17)12-5-3-11(18)4-6-12/h3-8H,2,9-10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXDXLQDIRSQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CNC(=O)CSC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[(2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)METHYL]FURAN-2-CARBOXYLATE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Attachment of the Sulfanyl Group: The tetrazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Formation of the Furan Ring: The furan ring is synthesized separately through a cyclization reaction involving a suitable precursor.

    Coupling Reactions: The furan and tetrazole derivatives are coupled together using a peptide coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[(2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)METHYL]FURAN-2-CARBOXYLATE can undergo various types of chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

ETHYL 5-[(2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)METHYL]FURAN-2-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ETHYL 5-[(2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)METHYL]FURAN-2-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-[(2-{[1-(4-BROMOPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)METHYL]FURAN-2-CARBOXYLATE
  • ETHYL 5-[(2-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)METHYL]FURAN-2-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 5-[(2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)METHYL]FURAN-2-CARBOXYLATE lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the chlorophenyl group, tetrazole ring, and furan ring in a single molecule makes it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-[(2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)METHYL]FURAN-2-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 5-[(2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)METHYL]FURAN-2-CARBOXYLATE

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